![molecular formula C13H17ClFN3 B12215722 N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B12215722.png)
N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further substituted with a propyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl and propyl groups. The final step involves the formation of the hydrochloride salt.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.
Addition of Propyl Group: The propyl group is added through an alkylation reaction using a suitable alkyl halide.
Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the pyrazole ring contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-fluorophenyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride stands out due to its unique combination of a fluorophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form further enhances its solubility, making it more versatile for various applications.
Biological Activity
N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research findings.
Molecular Formula : C11H17ClFN5
Molecular Weight : 273.74 g/mol
IUPAC Name : 1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine;hydrochloride
Canonical SMILES : CN1C=C(C=N1)CNCC2=NN(C=C2)CCF.Cl
Synthesis
The synthesis of this compound typically involves the reaction of specific pyrazole derivatives under controlled conditions to ensure high yield and purity. The synthesis routes often utilize automated systems for large-scale production, ensuring consistency in quality.
The compound is believed to exert its biological effects through interactions with various molecular targets, including enzymes and receptors involved in critical signaling pathways. This interaction can modulate biological responses, leading to therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties , making it a candidate for developing new antimicrobial agents. In vitro studies have shown efficacy against a range of bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer activity , particularly against certain cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells, which is crucial for developing novel cancer therapeutics.
Case Studies
In Vitro Studies
In vitro experiments have highlighted the compound's ability to inhibit bacterial growth and induce cell death in cancer models. These studies provide a foundation for further exploration into its therapeutic applications.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are critical for its efficacy as a therapeutic agent.
Properties
Molecular Formula |
C13H17ClFN3 |
---|---|
Molecular Weight |
269.74 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H16FN3.ClH/c1-2-6-17-10-13(9-16-17)15-8-11-4-3-5-12(14)7-11;/h3-5,7,9-10,15H,2,6,8H2,1H3;1H |
InChI Key |
HLDFVUNDXQDMLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
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